1-(3-Methoxyphenyl)piperidin-4-one
Overview
Description
1-(3-Methoxyphenyl)piperidin-4-one is an organic compound with the molecular formula C12H15NO2. It is a derivative of piperidinone, featuring a methoxy group attached to the phenyl ring.
Mechanism of Action
Target of Action
Piperidin-4-ones, a class of compounds to which 1-(3-methoxyphenyl)piperidin-4-one belongs, have been reported to exhibit various biological activities .
Mode of Action
It is known that piperidin-4-ones interact with their targets to exert their effects . The exact nature of these interactions and the resulting changes at the molecular level for this compound remain to be elucidated.
Biochemical Pathways
Piperidin-4-ones are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Piperidin-4-ones are known to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-(3-Methoxyphenyl)piperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, it can alter the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This compound has also been found to interact with DNA, potentially affecting gene expression by altering the transcriptional activity of certain genes. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters, affecting its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate are condensed . Another method involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized for yield and purity, often involving reflux in ethanol or other suitable solvents .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite or other oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation: Lactams or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)piperidin-4-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of materials with specific chemical properties.
Comparison with Similar Compounds
2,6-Diaryl-3-methyl-4-piperidones: These compounds share a similar piperidinone core and exhibit comparable biological activities.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound features additional methoxy groups, enhancing its antioxidant and antimicrobial properties.
Uniqueness: 1-(3-Methoxyphenyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
1-(3-methoxyphenyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12-4-2-3-10(9-12)13-7-5-11(14)6-8-13/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULBKNNHKLHNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612667 | |
Record name | 1-(3-Methoxyphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158553-32-3 | |
Record name | 1-(3-Methoxyphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methoxyphenyl)piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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